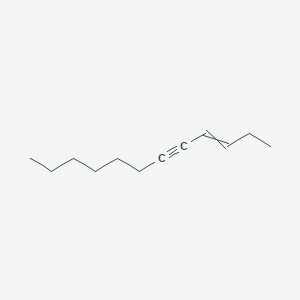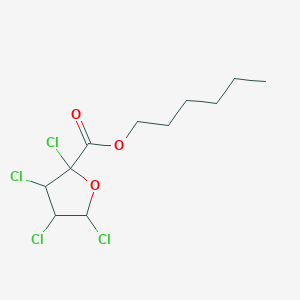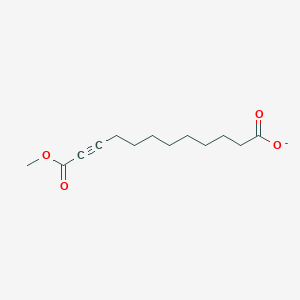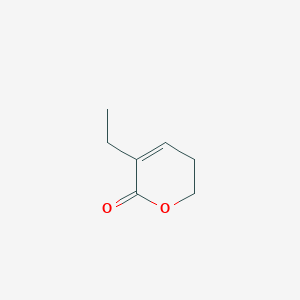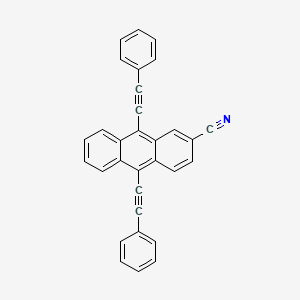
9,10-Bis(phenylethynyl)anthracene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Bis(phenylethynyl)anthracene-2-carbonitrile: is an aromatic hydrocarbon with a complex structure that includes anthracene, phenylethynyl, and carbonitrile groups. This compound is known for its strong fluorescence and is used in various scientific and industrial applications, particularly in the fields of organic electronics and photochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(phenylethynyl)anthracene-2-carbonitrile typically involves the following steps:
Starting Materials: Anthracene, phenylacetylene, and a suitable nitrile source.
Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. A palladium catalyst is often used to facilitate the coupling reactions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenylethynyl groups can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Fluorescent Probes: Used as fluorescent probes in various analytical techniques due to its strong fluorescence.
Organic Semiconductors: Employed as a dopant in organic light-emitting diodes (OLEDs) and other organic electronic devices.
Biology:
Bioimaging: Utilized in bioimaging applications to visualize cellular structures and processes.
Medicine:
Drug Delivery: Investigated for use in drug delivery systems due to its ability to interact with biological molecules.
Industry:
Lightsticks: Used in lightsticks as a chemiluminescent fluorophore to produce green light.
Photovoltaics: Applied in the development of photovoltaic cells for solar energy conversion.
Wirkmechanismus
The mechanism of action of 9,10-Bis(phenylethynyl)anthracene-2-carbonitrile is primarily based on its ability to absorb and emit light. The compound’s polycyclic aromatic structure allows it to absorb photons and transition to an excited state. Upon returning to the ground state, it emits light, a process known as fluorescence. This property is exploited in various applications, including bioimaging and organic electronics.
Vergleich Mit ähnlichen Verbindungen
9,10-Diphenylanthracene: Another fluorescent compound with similar applications in organic electronics and bioimaging.
5,12-Bis(phenylethynyl)naphthacene: Used in lightsticks and OLEDs, similar to 9,10-Bis(phenylethynyl)anthracene-2-carbonitrile.
2-Chloro-9,10-bis(phenylethynyl)anthracene: Emits green light and is used in low-intensity lightsticks.
Uniqueness:
Fluorescence Efficiency: this compound exhibits high quantum efficiency, making it highly effective as a fluorescent probe.
Versatility: The presence of the carbonitrile group adds versatility to its chemical reactivity, allowing for a broader range of applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
80034-26-0 |
|---|---|
Molekularformel |
C31H17N |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
9,10-bis(2-phenylethynyl)anthracene-2-carbonitrile |
InChI |
InChI=1S/C31H17N/c32-22-25-17-20-30-28(18-15-23-9-3-1-4-10-23)26-13-7-8-14-27(26)29(31(30)21-25)19-16-24-11-5-2-6-12-24/h1-14,17,20-21H |
InChI-Schlüssel |
HKJBIEPIVLEILG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC(=CC3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



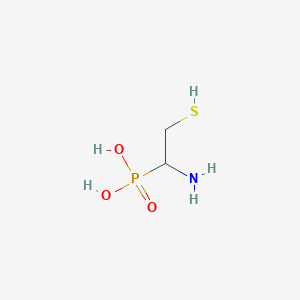
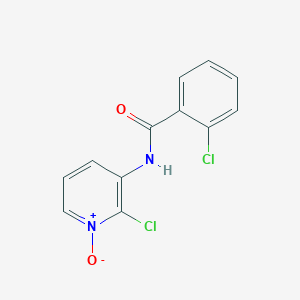

![Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]-](/img/structure/B14428334.png)

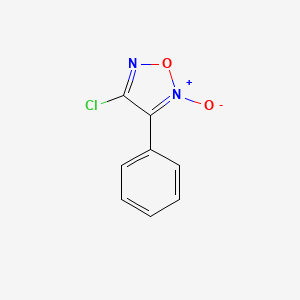
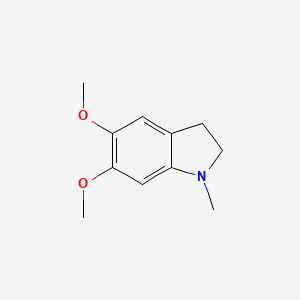
![1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14428357.png)
